molecular formula C8H7F3N2O B3163954 4-Amino-3-(trifluoromethyl)benzamide CAS No. 887351-15-7

4-Amino-3-(trifluoromethyl)benzamide

Cat. No.: B3163954
CAS No.: 887351-15-7
M. Wt: 204.15 g/mol
InChI Key: SUWDOVJGNGNMKM-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)benzamide (IUPAC name: 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide; CAS: 811841-49-3) is a benzamide derivative with the molecular formula C₁₄H₁₁F₃N₂O and a molecular weight of 280.25 g/mol . Structurally, it features a benzamide core substituted with an amino group at position 4 and a trifluoromethyl (-CF₃) group at position 3 on the phenyl ring. This compound is notable as a pharmaceutical intermediate and a reference standard for impurities in drugs like leflunomide . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in drug design for optimizing pharmacokinetic properties.

Properties

IUPAC Name

4-amino-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWDOVJGNGNMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoic acid with ammonia or an amine under suitable conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of 4-Amino-3-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₄H₁₁F₃N₂O 280.25 -CF₃ at position 3, -NH₂ at position 4 Pharmaceutical intermediate, impurity standard
4-Amino-3-(propan-2-yloxy)benzamide C₁₀H₁₄N₂O₂ 194.23 Isopropoxy (-OCH(CH₃)₂) at position 3 Lab reagent; limited commercial availability
Methyl 4-amino-3-(trifluoromethyl)benzoate C₉H₈F₃NO₂ 219.16 Methyl ester (-COOCH₃) at position 1 Precursor for ester-based drug synthesis
4-Amino-3-(trifluoromethyl)phenol C₇H₆F₃NO 177.12 Hydroxyl (-OH) at position 1 Potential use in agrochemicals or dyes
3-[2-Amino-4-(trifluoromethyl)phenoxy]benzamide C₁₄H₁₁F₃N₂O₂ 296.24 Phenoxy linkage between aromatic rings Structural complexity for targeted drug design

Key Differences and Implications

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) vs. Isopropoxy (-OCH(CH₃)₂): The -CF₃ group in this compound increases electron-withdrawing effects and lipophilicity compared to the bulky isopropoxy group in its analog . This makes the former more resistant to oxidative metabolism.
  • Benzamide (-CONH₂) vs. Methyl Ester (-COOCH₃): The amide group in this compound enables hydrogen bonding with biological targets, enhancing receptor affinity. In contrast, the methyl ester in its analog may improve membrane permeability but is prone to hydrolysis.

Pharmacological Relevance

  • 4-Amino-3-(trifluoromethyl)phenol : The hydroxyl group introduces acidity (pKa ~9–10), altering solubility in physiological environments. This compound is less stable than its benzamide counterpart but may serve as a building block for covalent inhibitors.

Research Findings

  • Synthetic Utility: Methyl 4-amino-3-(trifluoromethyl)benzoate is often used to synthesize amide derivatives via ester-to-amide transformations, highlighting its role as a versatile intermediate.
  • Regulatory Status: this compound is recognized in pharmacopeias (e.g., USP, EP) as a certified reference material for quality control .

Biological Activity

4-Amino-3-(trifluoromethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors. Its trifluoromethyl group enhances its lipophilicity and binding affinity, making it a valuable candidate for drug development.

Interaction with Enzymes

The compound has been shown to inhibit specific protein kinases through binding at their active sites. This interaction can lead to alterations in cell signaling pathways, particularly those associated with growth and survival, such as the epidermal growth factor receptor (EGFR) pathway.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Proliferation : It affects cell cycle progression, potentially inducing apoptosis in certain cancer cell lines.
  • Gene Expression : The compound modulates gene expression related to various metabolic pathways.
  • Metabolic Activity : It alters cellular metabolism, impacting energy production and biosynthetic processes.

The mechanism of action involves multiple pathways:

  • Enzyme Inhibition : By binding to active sites of enzymes, it inhibits their activity, leading to reduced substrate conversion.
  • Receptor Modulation : The compound can modulate receptor signaling, affecting downstream cellular responses.
  • Transport Mechanisms : Active transport mechanisms facilitate the movement of this compound across cell membranes, mediated by specific transport proteins.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : It has shown promising results against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in MCF-7 breast cancer cells, treatment led to increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis .
  • Mechanistic Insights : The compound was found to cause cell cycle arrest in the S phase, suggesting its potential as an anticancer agent by inhibiting DNA synthesis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have reported its effectiveness against strains such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAmino group and trifluoromethyl substituentAnticancer and antimicrobial activities
4-Pyrrolidin-1-yl-3-trifluoromethyl-benzamideContains a pyrrolidine ringNeuroprotective effects
4-Ethoxy-3-(trifluoromethyl)benzamideEthoxy group instead of aminoPotential neuroprotective applications

This table highlights the unique properties of this compound compared to structurally similar compounds, emphasizing its diverse biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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